molecular formula C10H12BrNO2 B8764547 Methyl 2-amino-3-(4-bromophenyl)propanoate

Methyl 2-amino-3-(4-bromophenyl)propanoate

Cat. No. B8764547
M. Wt: 258.11 g/mol
InChI Key: YQWYXOBDKUWXCE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromophenyl)propanoate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-amino-3-(4-bromophenyl)propanoate

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-amino-3-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3

InChI Key

YQWYXOBDKUWXCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-3-(4-bromophenyl)propanoic acid 3c (24.4 g, 100 mmol) in HCl/MeOH (300 mL) was stirred at reflux overnight. TLC analysis indicated the total consumption of compound 3c. The mixture was concentrated to give 3d as a pale yellow solid (24 g, 92% yield).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-(4-bromophenyl)propanoic acid (2.0 g, 8.2 mmol, Chem-Impex, Cat. No. 06163) in methanol (10 mL) was added thionyl chloride (1.2 mL, 16 mmol) dropwise. The mixture was stirred at r.t. overnight and then concentrated under reduced pressure. The residue was washed with ether and dried under vacuum to afford the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=258.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

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